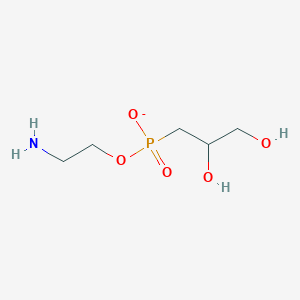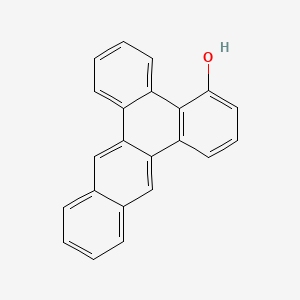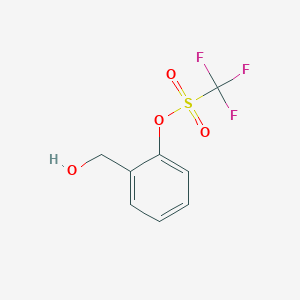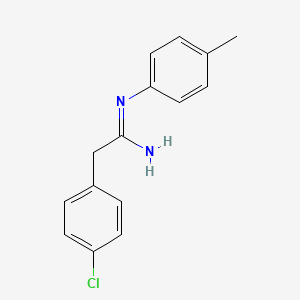
2-Aminoethyl (2,3-dihydroxypropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethyl (2,3-dihydroxypropyl)phosphonate is a chemical compound with the molecular formula C5H13NO5P. It is characterized by the presence of an aminoethyl group attached to a phosphonate moiety, which is further linked to a dihydroxypropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl (2,3-dihydroxypropyl)phosphonate typically involves the reaction of 2-aminoethanol with a phosphonate precursor. One common method is the reaction of 2-aminoethanol with diethyl phosphite, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoethyl (2,3-dihydroxypropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler phosphonates.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phosphonates .
Applications De Recherche Scientifique
2-Aminoethyl (2,3-dihydroxypropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Aminoethyl (2,3-dihydroxypropyl)phosphonate involves its interaction with specific molecular targets and pathways. The amino and phosphonate groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways involving phosphonates .
Comparaison Avec Des Composés Similaires
Similar Compounds
sn-Glycero-3-phosphoethanolamine: This compound is structurally similar, with a glycerol backbone and a phosphoethanolamine group.
2-Aminoethylphosphonic acid: Another related compound, differing mainly in the absence of the dihydroxypropyl group.
Uniqueness
2-Aminoethyl (2,3-dihydroxypropyl)phosphonate is unique due to the presence of both amino and dihydroxypropyl groups attached to the phosphonate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
113578-98-6 |
|---|---|
Formule moléculaire |
C5H13NO5P- |
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
2-aminoethoxy(2,3-dihydroxypropyl)phosphinate |
InChI |
InChI=1S/C5H14NO5P/c6-1-2-11-12(9,10)4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)/p-1 |
Clé InChI |
ZVUQQMSCLOCQHZ-UHFFFAOYSA-M |
SMILES canonique |
C(COP(=O)(CC(CO)O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14304413.png)
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)

![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)

![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)

![Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate](/img/structure/B14304463.png)

![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
![5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14304470.png)
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
